![molecular formula C13H15N5O2S B3018959 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 869067-58-3](/img/structure/B3018959.png)

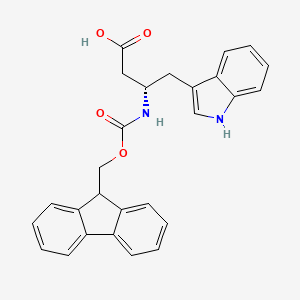

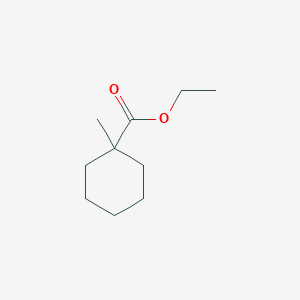

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological properties, such as antiviral, virucidal, and antimicrobial activities. These studies suggest that similar compounds may have significant applications in medical and pharmaceutical fields.

Synthesis Analysis

The synthesis of related acetamide derivatives involves multi-step reactions starting from basic organic compounds. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides was carried out through a series of reactions beginning with benzoic acid and proceeding through intermediates such as ethyl benzoate and benzohydrazide before reaching the final product . Similarly, the synthesis of antiviral active molecules like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves characterizing the final product using spectroscopic methods such as FT-IR and FT-Raman . These methods are likely applicable to the synthesis and characterization of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure and vibrational assignments of related compounds are typically analyzed using quantum chemical methods, such as density functional theory (DFT) with specific basis sets . The geometry, natural bond orbital (NBO) calculations, and vibrational modes can be determined to understand the stability and reactivity of the molecule. For example, the optimized geometry of a similar compound showed near-planarity between the phenyl and pyrimidine rings, which could be a feature of interest in the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological targets. For instance, docking studies against SARS-CoV-2 protein have been performed to assess the antiviral potency of related compounds . The binding energy obtained from these studies indicates the potential of these molecules to interact with biological enzymes or receptors, which could also be relevant for the compound under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their spectroscopic characteristics and drug-likeness, can be evaluated based on Lipinski's rule of five and other pharmacokinetic parameters . The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for understanding the potential of these compounds as drugs. The presence of specific functional groups and substituents can significantly influence these properties, and thus, a detailed analysis of the compound's structure is essential.

Wissenschaftliche Forschungsanwendungen

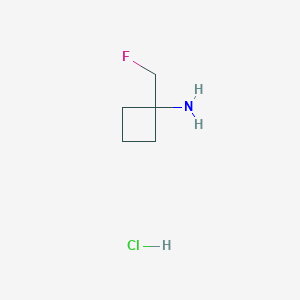

Antimicrobial Properties

A study by Baviskar, Khadabadi, and Deore (2013) explored the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives. These compounds exhibited promising in vitro antibacterial activity against various pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

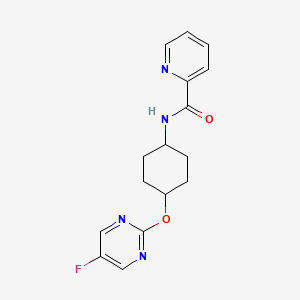

Synthesis and Evaluation for Heterocyclic Compounds

Darwish, Atia, and Farag (2014) utilized a compound similar to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide for the synthesis of various heterocycles. These compounds demonstrated potential antibacterial and antifungal properties, indicating their significance in the development of new pharmaceutical agents (Darwish, Atia, & Farag, 2014).

Antiviral Activity

In 2020, Demchenko et al. synthesized derivatives of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-aryl-acetamide to evaluate their antiviral activity against the Flu A (H1N1) virus. The study revealed significant antiviral properties, highlighting the compound's potential in antiviral drug development (Demchenko et al., 2020).

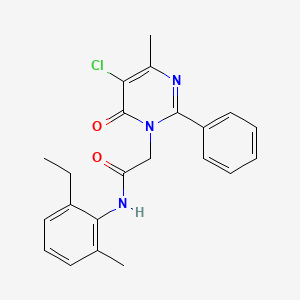

Molecular Docking and Computational Studies

Fahim and Ismael (2021) conducted a theoretical investigation of N-(phenylsulfonyl)acetamide derivatives, including a compound structurally similar to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide. The study involved molecular docking to evaluate their potential as COVID-19 drugs. This research provides insights into the application of such compounds in the fight against emerging viral diseases (Fahim & Ismael, 2021).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by other 1,2,4-triazine derivatives , this compound could have potential applications in various fields.

Eigenschaften

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-8-4-3-5-10(6-8)15-11(19)7-21-13-17-16-9(2)12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKYWUYFPADIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)